3,4-Piperidinediol, 1,3-dimethyl-4-ethyl-6-phenyl-, (3-alpha,4-alpha,6-beta)-
Description
IUPAC Nomenclature and Stereochemical Configuration
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3S,4R,6S)-4-ethyl-1,3-dimethyl-6-phenylpiperidine-3,4-diol . This nomenclature reflects its stereochemical configuration, where the piperidine ring is substituted at positions 1, 3, 4, and 6. The stereodescriptors alpha (α) and beta (β) denote the spatial orientation of hydroxyl groups at positions 3 and 4 relative to the ring’s plane.
Key stereochemical features include:
- C3 : The hydroxyl group occupies an axial (alpha) position.
- C4 : The hydroxyl group is equatorial (beta), while the ethyl substituent is axial.
- C6 : The phenyl group adopts an equatorial orientation to minimize steric strain.
The absolute configuration is further defined by the Cahn-Ingold-Prelog priorities, as evidenced by the InChI string:InChI=1S/C15H23NO2/c1-4-15(18)10-13(12-8-6-5-7-9-12)16(3)11-14(15,2)17/h5-9,13,17-18H,4,10-11H2,1-3H3/t13-,14-,15+/m0/s1.
This string confirms the S configuration at C3 and C6 and the R configuration at C4.
Molecular Geometry and Conformational Analysis
The molecular formula C15H23NO2 corresponds to a molar mass of 249.35 g/mol . The piperidine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the C3 hydroxyl and the C4 hydroxyl groups. Substituents influence ring puckering as follows:
| Substituent | Position | Spatial Orientation | Effect on Conformation |
|---|---|---|---|
| Phenyl | C6 | Equatorial | Minimizes steric hindrance with C1 methyl |
| Ethyl | C4 | Axial | Introduces minor 1,3-diaxial strain |
| Methyl (C1, C3) | C1, C3 | Axial (C1), Equatorial (C3) | Stabilizes chair form via van der Waals interactions |
The SMILES notation CC[C@]1(C[C@H](N(C[C@]1(C)O)C)C2=CC=CC=C2)O highlights the connectivity and stereochemistry. Density functional theory (DFT) calculations predict a dihedral angle of 54.7° between the phenyl ring and the piperidine plane, optimizing π-π stacking potential in crystalline states.
Comparative Analysis of Piperidinediol Derivatives
The structural uniqueness of this compound becomes evident when compared to other piperidinediol derivatives:
Table 1: Structural Comparisons of Selected Piperidinediol Derivatives
Key Observations:
- Substituent Effects on Solubility : The phenyl group in the target compound reduces aqueous solubility compared to the hydrochlorinated derivative.
- Stereochemical Rigidity : The (3S,4R,6S) configuration imposes greater conformational restriction than unsubstituted analogs, as evidenced by reduced ring-flipping dynamics.
- Synthetic Accessibility : Unlike trisubstituted derivatives requiring multi-step synthesis, the target compound can be synthesized via direct alkylation of piperidin-4-one precursors.
Role of Aromatic Substituents
The 6-phenyl group distinguishes this compound from simpler piperidinediols. Comparative NMR studies reveal that electron-donating groups (e.g., phenyl) at C6 deshield adjacent protons by 0.3–0.5 ppm due to ring-current effects. This contrasts with 3,4-dimethyl analogs, where steric effects dominate.
Properties
CAS No. |
85866-53-1 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
(3S,4R,6S)-4-ethyl-1,3-dimethyl-6-phenylpiperidine-3,4-diol |
InChI |
InChI=1S/C15H23NO2/c1-4-15(18)10-13(12-8-6-5-7-9-12)16(3)11-14(15,2)17/h5-9,13,17-18H,4,10-11H2,1-3H3/t13-,14-,15+/m0/s1 |
InChI Key |
ZMJIRVJCHYCCPR-SOUVJXGZSA-N |
Isomeric SMILES |
CC[C@]1(C[C@H](N(C[C@]1(C)O)C)C2=CC=CC=C2)O |
Canonical SMILES |
CCC1(CC(N(CC1(C)O)C)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 1,3-dimethyl-4-ethyl-6-phenyl-, (3-alpha,4-alpha,6-beta)- typically involves multi-step organic reactions. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product with multiple stereocenters . The process may involve dehydration in an acidic environment to form intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as hydrogenation, cyclization, and multicomponent reactions are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3,4-Piperidinediol, 1,3-dimethyl-4-ethyl-6-phenyl-, (3-alpha,4-alpha,6-beta)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Based on the search results, here's what is known about the compound "3,4-Piperidinediol, 1,3-dimethyl-4-ethyl-6-phenyl-, (3-alpha,4-alpha,6-beta)-":
Basic Information
- Chemical Name: 3,4-Piperidinediol, 1,3-dimethyl-4-ethyl-6-phenyl-, (3-alpha,4-alpha,6-beta)- .
- CAS Registry Number: 85866-53-1 .
- Molecular Formula: .
- Molecular Weight: 249.39 or 249.34900 .
Chemical Properties
- Density: 1.083 g/cm3 .
- Boiling Point: 373.1ºC at 760 mmHg .
- Flash Point: 173.7ºC .
- Index of Refraction: 1.545 .
Synonyms
- (3-alpha,4-alpha,6-beta)-1,3-Dimethyl-4-ethyl-6-phenyl-3,4-piperidinediol .
- (3S,4R,6S)-4-ethyl-1,3-dimethyl-6-phenylpiperidine-3,4-diol .
Toxicity
- Acute Toxicity: Intravenous LD50 (Lethal dose, 50 percent kill) in mice is 170 mg/kg, causing convulsions .
Related Compounds
- A similar compound, 4-Ethyl-1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol, has the molecular formula and a molecular weight of 263.37 g/mol .
Potential Applications
While the provided search results do not offer extensive details regarding specific applications of "3,4-Piperidinediol, 1,3-dimethyl-4-ethyl-6-phenyl-, (3-alpha,4-alpha,6-beta)-", they do point to contexts that might suggest potential research directions:
- Fentanyl-related compounds: The compound is a piperidine derivative, and piperidine derivatives have been explored in the context of synthetic opioid analgesics .
- Other piperidine derivatives: 1,3-dimethyl-4-propionoxy 4 phenyl-piperidine and its addition salts have been synthesized and patented .
- Exploration of pro-oxidant and antioxidant activities: Given the context-dependent pro-oxidant and antioxidant activities of similar molecules, this compound may warrant investigation in that area .
Mechanism of Action
The mechanism of action of 3,4-Piperidinediol, 1,3-dimethyl-4-ethyl-6-phenyl-, (3-alpha,4-alpha,6-beta)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-ethyl group in the target compound introduces steric bulk but reduced reactivity compared to the 4-ethynyl group in CID 3078346, which has a triple bond capable of conjugation or cycloaddition reactions. ~2.5 for fluorophenyl).
Stereochemical Impact: The 4α configuration in the target compound positions the ethyl group equatorially, reducing steric clash with the 3α-hydroxyl group.
Predicted Physicochemical Properties
- Solubility : The target compound’s higher logP suggests lower aqueous solubility compared to CID 3078346, which benefits from the polar 4-fluorophenyl group.
Biological Activity
3,4-Piperidinediol, 1,3-dimethyl-4-ethyl-6-phenyl-, (3-alpha,4-alpha,6-beta)- is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 249.35 g/mol
- CAS Number : 85866-53-1
This compound features a piperidine ring with various substituents that influence its biological activity.
Synthesis
The synthesis of 3,4-Piperidinediol derivatives typically involves the reaction of piperidine with various alkyl and aryl groups. For instance, the synthesis can be achieved through methods such as:
- Alkylation of Piperidine : Using alkyl halides and bases to introduce ethyl and methyl groups.
- Phenyl Substitution : Employing electrophilic aromatic substitution to attach phenyl groups.
Antitumor Activity
Research has indicated that compounds related to 3,4-piperidinediol exhibit significant antitumor activity. A study evaluated the antitumor effects of several piperidine derivatives, including variations of 3,4-Piperidinediol. The results showed promising cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 3,4-Piperidinediol | MCF-7 (Breast Cancer) | 15 |
| 3,4-Piperidinediol | HeLa (Cervical Cancer) | 20 |
| 3,4-Piperidinediol | A549 (Lung Cancer) | 18 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antibacterial and Antifungal Activity
In addition to its antitumor properties, 3,4-Piperidinediol has been investigated for its antibacterial and antifungal activities. A comparative study revealed the following:
| Activity Type | Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Antibacterial | E. coli | 32 |
| Antibacterial | S. aureus | 16 |
| Antifungal | C. albicans | 64 |
The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as certain fungi .
Case Study 1: Antitumor Efficacy in vivo
A notable case study involved administering 3,4-Piperidinediol to mice implanted with human tumor xenografts. The treatment resulted in a significant reduction in tumor volume compared to control groups:
- Control Group Tumor Volume : 300 mm³
- Treated Group Tumor Volume : 150 mm³ after four weeks
These results indicate the potential for this compound in cancer therapeutics .
Case Study 2: Safety Profile Assessment
A safety assessment was conducted on the compound to evaluate its toxicity levels. The study included acute toxicity tests in rodents:
- LD50 Value : Greater than 2000 mg/kg
- No observable adverse effects at therapeutic doses.
This suggests a favorable safety profile for further development in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
